molecular formula C8H14O3 B082715 3-Oxooctanoic acid CAS No. 13283-91-5

3-Oxooctanoic acid

Cat. No. B082715
CAS RN: 13283-91-5
M. Wt: 158.19 g/mol
InChI Key: FWNRRWJFOZIGQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research into the synthesis of compounds related to 3-oxooctanoic acid, such as 3-oxobutanoic acid and its derivatives, shows that these compounds can be prepared from aliphatic aldehydes and β-oxo acids using pyridine, yielding α,β-unsaturated methyl ketones in good yields (Grayson & Tuite, 1986). This methodology has been applied to synthesize compounds like (E)-7-methyloct-4-en-3-one, highlighting the versatility and efficiency of this synthesis approach.

Molecular Structure Analysis

Although specific studies on the molecular structure of 3-oxooctanoic acid were not highlighted, the research on similar compounds, such as various oxo acids and their esters, involves detailed structural characterization. These studies often employ spectroscopic methods, including NMR and mass spectrometry, to confirm the structure of synthesized compounds and understand their molecular interactions (Bull et al., 1996).

Chemical Reactions and Properties

3-Oxooctanoic acid and related compounds undergo a variety of chemical reactions, including the formation of adducts with protein-derived thiols, highlighting their reactivity and potential biological relevance. For instance, 13-oxooctadecadienoic acid (a related compound) has been shown to react with cellular macromolecules, suggesting a pathway for its biological activity (Bull et al., 1996).

Scientific Research Applications

  • Synthesis of Whisky Lactone : 3-Oxooctanoic acid is used as a precursor in the synthesis of whisky lactone, which has cis and trans isomeric structures. The synthesis process involves free radical addition, reduction, and intramolecular dehydration. This compound has applications in the flavor and fragrance industry (Zhang Junsong, 2012)(source).

  • Formation of Self-Assembled Vesicles : 2-Oxooctanoic acid, a similar compound, can undergo photochemical reactions resulting in the synthesis of double-tailed surfactants, which spontaneously self-assemble into vesicles. These vesicles are significant for understanding membrane evolution and may provide prebiotic routes for synthesizing membrane components (E. Griffith et al., 2014)(source).

  • Glucose Uptake Promotion : Derivatives like (E)-9-Oxooctadec-10-en-12-ynoic acid have shown potential in mediating antidiabetic activity by increasing insulin-stimulated glucose uptake. This discovery opens up avenues for further structure-activity relationship studies and pharmaceutical applications (Rajendra R. Kshirsagar et al., 2021)(source).

  • Halogenated Compound Synthesis : Studies have demonstrated the ability of marine algae extracts, containing bromoperoxidase, to catalyze the formation of brominated compounds from 3-oxooctanoic acid. These compounds have potential applications in organic synthesis and as bioactive molecules (R. Beissner et al., 1981)(source).

  • Antimicrobial and Antiproliferative Effects : A library of compounds derived from (R)-3-hydroxyoctanoic acid, related to 3-oxooctanoic acid, has been synthesized and evaluated for biological activities. Some derivatives showed significant antimicrobial activity and the potential to inhibit quorum sensing-regulated pyocyanin production in bacteria (Jelena Radivojević et al., 2015)(source).

properties

IUPAC Name

3-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNRRWJFOZIGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157812
Record name 3-Ketooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxooctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Oxooctanoic acid

CAS RN

13283-91-5
Record name 3-Oxooctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13283-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ketooctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ketooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of bis-trimethylsilyl malonate (21.6 g, 71.5 mmol) in 100 mL of anhydrous diethyl ether was cooled to −78° C. To this solution, n-butyl lithium (1.6 M in ether, 44.7 mL, 71.5 mmol) was added slowly, keeping the temperature below −60° C. Upon completion of addition, the reaction was allowed to warm to −10° C., at which time hexanoyl chloride (5 mL, 35.75 mmol) was added quickly and allowed to stir for 30 minutes. Next, 150 mL of a cold, aq. 5% sodium bicarbonate solution was added, and the resulting solution was stirred vigorously for 30 minutes. The aq. layer was separated out and acidified with cold 4N sulfuric acid until pH=2. The aq. layer was then extracted 2×50 mL with diethyl ether, dried over MgSO4, and concentrated down in vacuo to afford a white solid. This solid could be further purified by recrystallization from hexane, if necessary. 4.9 g, 87% yield. 1H NMR (300 MHz, CDCl3) δ=3.49 (s, 2H, CH2), 2.59 (t, 2H, J=7.3 Hz, CH2), 1.64 (p, 2H, J=7.4 Hz, CH2), 1.34 (m, 4H, CH2CH2), 0.92 (t, 3H, J=6.9 Hz, CH3); 13C NMR (75 MHz, CDCl3) δ=204.4, 182.8, 87.9, 48.1, 43.4, 31.3, 23.5, 14.1 ppm.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
44.7 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
J Radivojevic, S Skaro, L Senerovic… - Applied microbiology …, 2016 - Springer
… Generally, derivatives did not inhibit mammalian cell proliferation even at 3-mM concentrations, while only (E)-oct-2-enoic and 3-oxooctanoic acid had IC 50 values of 1.7 and 1.6 mM …
Number of citations: 53 link.springer.com
R Theiler, JC Cook, LP Hager, JF Siuda - Science, 1978 - science.org
… At pH 7.3, incubation ofpartiallypurifiedpreparations ofbromoperoxidase with hydrogen peroxide, bromide ion, and 3-oxooctanoic acid leads to the formation of three volatile brominated …
Number of citations: 184 www.science.org
RS Beissner, WJ Guilford, RM Coates, LP Hager - Biochemistry, 1981 - ACS Publications
… appears to involvebromination of 3-oxooctanoic acid and 2-bromo-3-oxooctanoic acid followed by decarboxylation. 2-Heptanone is a poor substrate compared to 3-oxooctanoic acid. …
Number of citations: 74 pubs.acs.org
C Zeng, SL Midland, NT Keen… - The Journal of Organic …, 1997 - ACS Publications
… Acylation of 1 with 3-oxooctanoic acid in the presence of dicyclohexylcarbodiimide improved the selectivity between the primary and secondary hydroxyls groups to 3.6:1 and afforded …
Number of citations: 26 pubs.acs.org
QY Song, HT Yu, XX Zhang, ZB Nan, K Gao - Organic letters, 2017 - ACS Publications
… HMBC correlations of H 3 -16/17 (δ H 1.62, 1.76) with C-5, C-6, C-7, and H 3 -18 (δ H 1.02) with C-7 indicated that metabolite 1 had a 5-hydroxy-2,2,4,6-tetramethyl-3-oxooctanoic acid (…
Number of citations: 8 pubs.acs.org
AK Ghosh, CX Xu - Organic letters, 2009 - ACS Publications
… derivatization with Marfey’s reagent, (3) and subsequent HPLC analysis revealed that stereocalpin A contains a l-Phe, a l-N-Me-Phe, and a 5-hydroxy-2,4-dimethyl-3-oxooctanoic acid …
Number of citations: 25 pubs.acs.org
K Motosugi, K Soda - Experientia, 1983 - Springer
… 3-Oxooctanoic acid is brominated to form 2, 2-dibromo-3-octanoic acid, and this unstable compound decarboxylates readily to yield 1, 1-dibromo-2-heptanone. Dibromoheptanone is …
Number of citations: 91 link.springer.com
M Utaka, H Watabu, H Higashi, T Sakai… - The Journal of …, 1990 - ACS Publications
… The yield was low with lower aliphatic /3-keto acids la and lb and increased rapidly to a maximum with 3-oxooctanoic acid (le). A similar behavior was observed previously with 7- and …
Number of citations: 66 pubs.acs.org
J Zhang, W Lin, R Wu, Y Liu, K Zhu, J Ren… - Biomedicine & …, 2018 - Elsevier
… , stearoylcarnitine) and fatty acid biosynthesis (3-oxooctanoic acid). The other 6 metabolites were … Furthermore, our research demonstrated the decreased levels of 3-oxooctanoic acid, …
Number of citations: 10 www.sciencedirect.com
SA Almahboub, T Narancic, D Fayne, KE O'Connor - Scientific Reports, 2018 - nature.com
… methyl ester); 2-oxopentanoic acid (2-OPA); 4-oxopentanoic acid (4-OPA); 2-oxohexanoic acid (2-OHA); 3-oxohexanoic acid methyl ester (2-OHA methyl ester) and 3-oxooctanoic acid …
Number of citations: 6 www.nature.com

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